molecular formula C23H23FN6O4 B11454944 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione

Cat. No.: B11454944
M. Wt: 466.5 g/mol
InChI Key: UJHCPPNLGDBZNX-UHFFFAOYSA-N
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Description

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[4,3-c][1,2,4]triazole-3,5-dione is a complex organic compound that belongs to the class of imidazo[4,3-c][1,2,4]triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[4,3-c][1,2,4]triazole-3,5-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with an appropriate aldehyde or ketone to form the corresponding piperazine derivative.

    Cyclization: The piperazine derivative undergoes cyclization with a suitable reagent, such as a triazole precursor, to form the imidazo[4,3-c][1,2,4]triazole core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[4,3-c][1,2,4]triazole-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[4,3-c][1,2,4]triazole-3,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[4,3-c][1,2,4]triazole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar core structure but differs in the substituents on the aromatic rings.

    4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another related compound with a different triazine core and substituents.

Uniqueness

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-2H,3H,5H,6H,7H-imidazo[4,3-c][1,2,4]triazole-3,5-dione is unique due to its specific combination of functional groups and the imidazo[4,3-c][1,2,4]triazole core

Properties

Molecular Formula

C23H23FN6O4

Molecular Weight

466.5 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)-7H-imidazo[5,1-c][1,2,4]triazole-3,5-dione

InChI

InChI=1S/C23H23FN6O4/c1-34-19-8-6-18(7-9-19)28-14-20-25-29(23(33)30(20)22(28)32)15-21(31)27-12-10-26(11-13-27)17-4-2-16(24)3-5-17/h2-9H,10-15H2,1H3

InChI Key

UJHCPPNLGDBZNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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